

Application Notes: Grape Seed Proanthocyanidin Extract (P.E.) in Nanoparticle Drug Delivery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Grape Seed P.E.

Cat. No.: B10789610

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1. Introduction

Grape Seed Proanthocyanidin Extract (G.S.P.E.), a potent blend of bioactive polyphenols, is renowned for its strong antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3][4] The primary active components, proanthocyanidins, are flavonoids that can neutralize free radicals and modulate key signaling pathways involved in inflammation and cell proliferation.[1][5][6] However, the therapeutic application of G.S.P.E. is often hampered by its poor water solubility, low oral bioavailability, and rapid metabolism, which limit its efficacy.[1][5][7]

Nanoparticle-based drug delivery systems offer a transformative solution to these challenges. By encapsulating G.S.P.E. within nanocarriers, it is possible to enhance its solubility, protect it from premature degradation, control its release, and improve its accumulation at target sites.[7][8] This approach not only increases the bioavailability and stability of G.S.P.E. but also opens new avenues for its use in treating a wide range of diseases, from chronic inflammatory conditions to cancer.[3][8][9]

2. Nanoparticle Formulations and Applications

Various types of nanoparticles have been successfully employed to deliver G.S.P.E., each offering distinct advantages. These include lipid-based, polymer-based, and inorganic nanoparticles.

- **Solid Lipid Nanoparticles (SLNs):** SLNs are biocompatible carriers made from solid lipids that are well-suited for encapsulating hydrophobic compounds like G.S.P.E.[1][5] They have been shown to protect the extract from degradation, ensure its sustained release, and facilitate cellular uptake, making them effective for treating conditions involving oxidative stress, such as chronic respiratory diseases and Parkinson's disease.[1][5][10]
- **Polymeric Nanoparticles:** Biodegradable polymers like chitosan, sodium alginate, and PLGA have been used to create G.S.P.E. nanoparticles.[11][12][13] These systems can offer high encapsulation efficiency and controlled-release kinetics. For instance, chitosan-sodium alginate nanoparticles have demonstrated significant control over the release of proanthocyanidins in simulated gastrointestinal conditions.[12]
- **Green-Synthesized Inorganic Nanoparticles:** G.S.P.E. itself can act as a reducing and capping agent in the environmentally friendly "green synthesis" of metallic nanoparticles, such as those made of selenium, copper, or silver.[14][15][16] These G.S.P.E.-coated nanoparticles often exhibit enhanced synergistic effects, combining the therapeutic properties of the extract with the intrinsic antimicrobial or anticancer activities of the inorganic core.[16][17]
- **Plant-Derived Nanoparticles (Exosomes):** Nanovesicles naturally derived from grapes can be used to load other therapeutic agents. This novel approach leverages the inherent biocompatibility of plant-derived nanoparticles to improve the delivery and efficacy of drugs, as demonstrated by the enhanced anticancer effects of Fisetin when loaded into grape-derived nanoparticles.[18]

3. Data Presentation

The physicochemical properties and in vitro efficacy of various G.S.P.E. nanoparticle formulations are summarized below.

Table 1: Physicochemical Characteristics of G.S.P.E. Nanoparticles

Nanoparticle Type	Core Materials	Average Size (nm)	Zeta Potential (mV)	Polydispersity Index (PDI)	Encapsulation Efficiency (%)	Reference
Solid Lipid Nanoparticles (SLN)	Gelucire® 50/13, Tween 85	243	Negative	-	-	[1] [5]
Acid-Synthesized NPs	Grape Seed Powder, HCl	16.5 - 22.5	-39.42	-	-	[2]
Acid-Synthesized NPs	Grape Seed Powder, HCl	40 - 70	-	-	-	[19]
Chitosan-Alginate NPs	Chitosan, Sodium Alginate	160 - 201	-	-	93.5	[12]
Selenium NPs (GSE-SeNPs)	Sodium Selenite, GSE, Ascorbic Acid	74.86	-30.42	0.159	-	[15]
Oxidation-Assembled NPs	Grape Seed Phenolics	109 - 142	-19 to -20	-	-	[20]
Nanosuspension	Grape Seed Extract	140 - 201	+3.42	-	-	
Dopamine-co-GSE-SLNs	Lipids	187 - 297	-4.1 to -9.7	-	35 - 82 (for Dopamine)	[10]

Resveratrol						
/GSE-SLNs	Lipids	168 - 189	-0.08	0.12	-	[21]

Table 2: Summary of In Vitro Efficacy Data

Assay	Nanoparticle Type	Result	Control (Free G.S.P.E.)	Reference
Antioxidant Activity				
DPPH Radical Scavenging	Acid-Synthesized NPs (1000 µg/ml)	96% scavenging	89.3% scavenging	[19]
ROS Reduction (H ₂ O ₂ induced)	SLN-GSE	Significant reduction at 48h & 72h	Higher reduction at 24h	[1][5]
Anti-inflammatory Activity				
RBC Membrane Stabilization	Acid-Synthesized NPs (1000 µg/ml)	93.1% hemolysis inhibition	71.1% hemolysis inhibition	[19]
NF-κB Nuclear Translocation	SLN-GSE	Significant inhibition at 48h & 72h	Higher inhibition at 24h	[1][5]
Anticoagulant Activity				
Prothrombin Time (PT)	Acid-Synthesized NPs (75 µg/ml)	33.5 s	25.6 s	[19]
Prothrombin Time (PT)	Acid-Synthesized NPs (75 µg/ml)	46.23 s	33.53 s	[11]
Anticancer Activity				
Cytotoxicity (HCT-116 cells)	Nanosuspension	Significant dose-dependent activity	Less effective	

Apoptosis Induction (MOLT-4 cells)	Fisetin-loaded Grape NPs	Increased apoptosis	Less effective	[18]
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Experimental Protocols

Protocol 1: Preparation of G.S.P.E.-Loaded Solid Lipid Nanoparticles (SLN-GSE)

This protocol is adapted from the melt-emulsification method described by Castellani et al. (2018).[1]

Materials:

- Lipid: Gelucire® 50/13 (60 mg)
- Surfactant: Tween 85 (60 mg)
- Active Principle: Grape Seed Extract (G.S.P.E.) (6 mg)
- Aqueous Phase: Double distilled water (1.37 ml)
- Homogenizer (e.g., UltraTurrax T25)
- Magnetic stirrer with heating

Procedure:

- Prepare Lipid Phase: Melt 60 mg of Gelucire® 50/13 at 80°C in a glass vial.
- Prepare Aqueous Phase: In a separate vial, dissolve 60 mg of Tween 85 and 6 mg of G.S.P.E. in 1.37 ml of water. Heat the mixture to 80°C and incubate for 30 minutes to ensure complete dispersion of the extract.
- Pre-homogenize Aqueous Phase: Treat the aqueous phase with a homogenizer at a high speed (e.g., 20,500 rpm) for 2 minutes.
- Emulsification: Add the hot aqueous phase to the melted lipid phase (both at 80°C).

- Homogenization: Immediately homogenize the mixture under the same conditions (e.g., 20,500 rpm) for another 2 minutes to form a hot oil-in-water emulsion.
- Nanoparticle Formation: Allow the hot emulsion to cool down to room temperature under gentle magnetic stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
- Storage: Store the resulting SLN-GSE suspension at 4°C.

Protocol 2: Acid-Based Synthesis of G.S.P.E. Nanoparticles

This protocol is a generalized method based on procedures described by Yehia et al. and Farid et al.[\[11\]](#)[\[19\]](#)

Materials:

- Grape Seed Powder (500 mg)
- Methanol (30 ml)
- Hydrochloric Acid (HCl), 38% (3-5 ml)
- Distilled Water (30 ml)
- Magnetic hotplate stirrer
- Centrifuge

Procedure:

- Initial Reaction: In a suitable container, mix 500 mg of grape seed powder with 30 ml of methanol and 3-5 ml of 38% HCl.
- Stirring: Place the mixture on a magnetic hotplate stirrer and stir vigorously (e.g., 3000 rpm) at 30°C for 1-2 hours.
- Hydrolysis: Add 30 ml of distilled water to the mixture and continue stirring for an additional 2 hours under the same conditions.

- Separation: Centrifuge the mixture at high speed (e.g., 9000 rpm) for 15 minutes.
- Collection: Discard the supernatant. The pellet contains the G.S.P.E. nanoparticles.
- Drying: Dry the collected nanoparticles in an oven at 50-60°C for 12 hours to obtain a fine powder.
- Storage: Store the dried G.S.P.E. nanoparticles in a sealed container at room temperature.

Protocol 3: Characterization of Nanoparticles - Dynamic Light Scattering (DLS)

This is a standard procedure for determining particle size, polydispersity index (PDI), and zeta potential.

Equipment:

- Zetasizer or similar DLS instrument

Procedure:

- Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in an appropriate solvent (usually double distilled water or PBS) to achieve an optimal particle count for the instrument. The sample should be optically clear.
- Size and PDI Measurement:
 - Transfer the diluted sample to a disposable cuvette.
 - Place the cuvette in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C).
 - Perform the measurement to obtain the average hydrodynamic diameter (Z-average) and the PDI. A PDI value below 0.3 is generally considered acceptable for a monodisperse sample.
- Zeta Potential Measurement:
 - Transfer the diluted sample to a specific zeta potential cuvette (e.g., folded capillary cell).

- Place the cell in the instrument and perform the measurement. The zeta potential value indicates the surface charge and provides an insight into the colloidal stability of the suspension. Values greater than +30 mV or less than -30 mV typically indicate good stability.

Protocol 4: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This protocol assesses the ability of G.S.P.E. nanoparticles to scavenge free radicals.[19]

Materials:

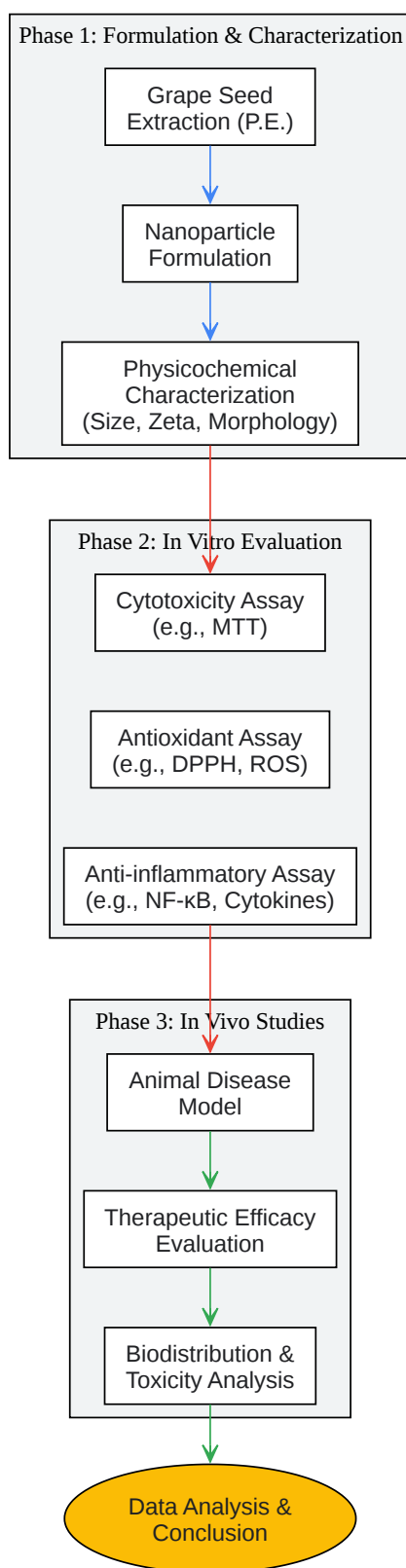
- DPPH (2,2-diphenyl-1-picrylhydrazyl) methanol solution (0.004%)
- G.S.P.E. nanoparticle suspension at various concentrations (e.g., 30-1000 µg/ml)
- Free G.S.P.E. solution (for comparison)
- Ascorbic acid (positive control)
- Methanol (negative control)
- UV-Vis Spectrophotometer

Procedure:

- Reaction Setup: In a series of test tubes, add 0.1 ml of each nanoparticle concentration to 3 ml of the 0.004% DPPH methanol solution.
- Controls: Prepare a positive control with ascorbic acid and a negative control with methanol instead of the sample.
- Incubation: Incubate all tubes in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of each solution at 517 nm using the spectrophotometer.
- Calculation: Calculate the percentage of scavenging activity using the following formula:

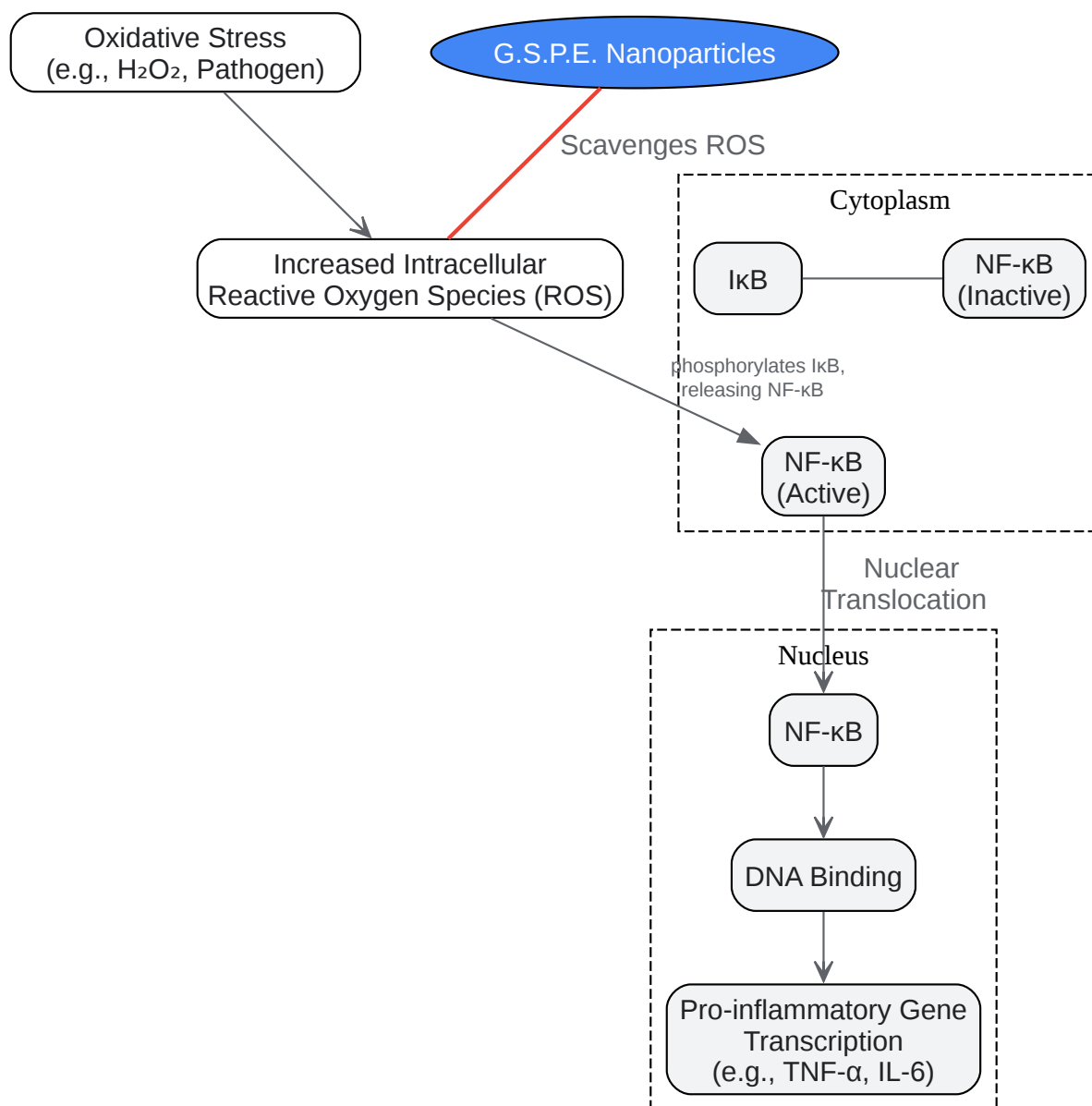
- % Inhibition = $[(A_0 - A_1) / A_0] * 100$
- Where A_0 is the absorbance of the negative control and A_1 is the absorbance of the sample.
- Analysis: Plot the % inhibition against the concentration to determine the IC_{50} value (the concentration required to scavenge 50% of DPPH radicals).

Visualizations



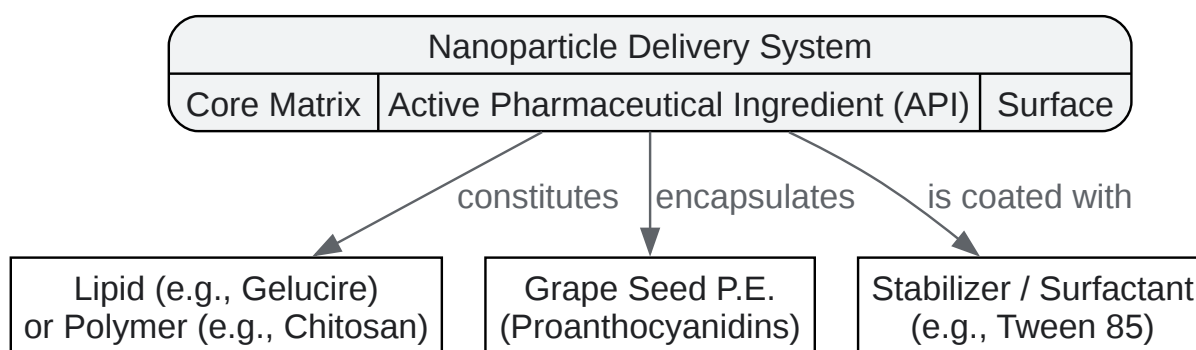
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Caption: General workflow for developing G.S.P.E. nanoparticles.



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Caption: G.S.P.E. nanoparticles inhibit the NF-κB inflammatory pathway.



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Caption: Components of a typical G.S.P.E. nanoparticle formulation.

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- To cite this document: BenchChem. [Application Notes: Grape Seed Proanthocyanidin Extract (P.E.) in Nanoparticle Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10789610#application-of-grape-seed-p-e-in-nanoparticle-drug-delivery-systems]

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